(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol
Description
(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol (C₉H₁₄O₂) is a structurally complex molecule featuring a spirocyclic core. Its architecture combines a bicyclo[3.1.0]hexane moiety fused via an oxygen atom (3-Oxa) to a cyclobutane ring, with a hydroxymethyl (-CH₂OH) group at the 1-position (Figure 1) . The bicyclo[3.1.0]hexane scaffold is prevalent in bioactive compounds, including nucleoside analogs and receptor ligands, where its strained geometry mimics natural carbohydrates or aromatic systems .
Structure
3D Structure
Properties
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQVACQLCONDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the alcohol group to a carbonyl group.
Reduction: : Reducing any carbonyl groups present in the molecule.
Substitution: : Replacing a functional group with another atom or group.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide or Dess-Martin periodinane, often under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and other substituted derivatives of the original compound.
Scientific Research Applications
(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used in the study of enzyme inhibitors and other biological interactions.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Methanocarba Nucleosides
Bicyclo[3.1.0]hexane-based nucleosides, such as North- and South-bicyclo[3.1.0]hexene derivatives, are designed to lock the pseudosugar ring in specific conformations. For example:
- North-D4T (4a) and South-D4C (6d) exhibit anti-HIV activity due to their planar five-membered rings, which optimize nucleobase orientation for viral inhibition .
- A₃ Adenosine Receptor Ligands: Derivatives with modifications at the 5'-position of the bicyclo[3.1.0]hexane scaffold show moderate A₃ receptor affinity (Ki = 0.38 µM) and high selectivity, highlighting the importance of substituent positioning .
Key Difference : The target compound lacks a nucleobase or purine ring, focusing instead on spirocyclic and hydroxymethyl functionalities.
Natural Product Analogs
- Sabinene (C₁₀H₁₆): A bicyclo[3.1.0]hexane monoterpene found in essential oils. Unlike the target compound, sabinene lacks oxygen heteroatoms and exhibits volatility, contributing to its role in plant defense .
- 3-Thujanone: A bicyclo[3.1.0]hexan-3-one derivative with a ketone group. Its boat-like conformation is critical for photochemical reactivity, contrasting with the target compound’s spirocyclic rigidity .
Spirocyclic Analogs
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol (C₈H₁₄O)
This analog replaces the spirocyclobutane with a methyl group, reducing steric strain. Its molecular weight (126.2 g/mol) is lower than the target compound (154.2 g/mol), and it lacks the oxygen bridge, altering solubility and reactivity .
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]
This compound features a dioxolane ring instead of cyclobutane. The 1,3-dioxolane group enhances hydrolytic stability compared to the target compound’s hydroxymethyl group, which may undergo oxidation or esterification .
Reactivity and Stability
Under acidic or basic conditions, bicyclo[3.1.0]hexane derivatives undergo ring-opening reactions:
- Acidic Methanolysis: Yields 4-methoxycyclohexane via cleavage of the activated cyclopropane bond.
- Basic Methanolysis: Produces 3-methoxymethylcyclopentanone, demonstrating condition-dependent regioselectivity . The target compound’s spirocyclic structure may resist such ring-opening due to additional strain from the cyclobutane ring.
Structural and Functional Data Comparison
Table 1. Key Properties of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol and Analogs
Biological Activity
(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol is a complex organic compound notable for its unique spirocyclic structure, which has garnered interest in various fields including medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H14O2
- Molecular Weight : 158.21 g/mol
- IUPAC Name : this compound
- CAS Number : 2166932-74-5
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
1. Antioxidant Activity
Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. For instance, spirocyclic compounds have been shown to scavenge free radicals effectively.
2. Antimicrobial Activity
Preliminary research has suggested that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
3. Cytotoxic Effects
In vitro studies have demonstrated that related compounds can induce cytotoxic effects on cancer cell lines, particularly melanoma cells. The mechanism appears to involve apoptosis pathways activated by oxidative stress.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Interaction : Binding to biological receptors could modulate signaling pathways critical for cell survival and proliferation.
Study 1: Antioxidant Potential
A study evaluated the antioxidant capacity of various spirocyclic compounds using DPPH and ABTS assays, revealing that compounds with similar structures exhibited robust free radical scavenging activity.
Study 2: Cytotoxicity in Cancer Cells
Research conducted on melanoma cell lines showed that spirocyclic compounds induced significant cell death at concentrations that were non-toxic to normal cells, suggesting a selective cytotoxic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
